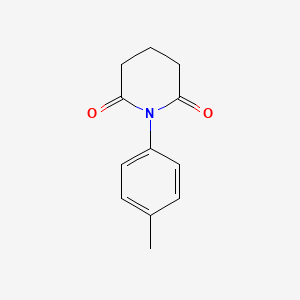

N-(P-Tolyl)glutarimide

Description

Structure

3D Structure

Properties

CAS No. |

81305-69-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C12H13NO2/c1-9-5-7-10(8-6-9)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3 |

InChI Key |

BLZQHEZIKMURQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N P Tolyl Glutarimide

Classical Approaches for the Preparation of N-Aryl Glutarimides

Traditional methods for synthesizing N-aryl glutarimides, including N-(p-tolyl)glutarimide, have been well-documented in chemical literature. These approaches often involve condensation reactions and multi-step syntheses.

Condensation Reactions with Glutaric Anhydride (B1165640) and Substituted Anilines

A primary and widely utilized method for the synthesis of N-aryl glutarimides is the direct condensation of glutaric anhydride with a substituted aniline, such as p-toluidine (B81030). ijghc.compsgvpasc.ac.in This reaction is typically carried out under reflux conditions in a suitable solvent like toluene (B28343) or acetone. ijghc.com The process generally proceeds in two stages. Initially, the amine reacts with the anhydride at a lower temperature (around 60-80°C) to form an intermediate amic acid, which is a 4-(substituted phenylcarbamoyl)butanoic acid. ijghc.comresearchgate.net Subsequently, this intermediate undergoes dehydration and cyclization at an elevated temperature to yield the final N-aryl glutarimide (B196013). ijghc.com

The reaction can be summarized as follows:

Step 1: Amic Acid Formation: Glutaric anhydride reacts with p-toluidine to form 4-(p-tolylcarbamoyl)butanoic acid.

Step 2: Cyclization: The intermediate amic acid is heated, often in the presence of a dehydrating agent like acetyl chloride, to induce ring closure and form this compound. researchgate.net

While direct condensation at high temperatures can produce the glutarimide in a single step, the two-step approach often provides better yields and purity. ijghc.com

Multi-Step Syntheses from Precursors

More complex, multi-step synthetic routes are also employed, particularly when specific substitutions on the glutarimide ring are desired. These methods offer greater control over the final product's structure. For instance, α-arylglutarimides can be synthesized from α-aryl cyanoesters. chemrxiv.org This process involves the hydrolysis of the cyanoester followed by cyclization under acidic conditions to form the glutarimide moiety. chemrxiv.org Another approach involves the functionalization of a 2,6-dibenzyloxypyridine scaffold via a Suzuki cross-coupling reaction, followed by debenzylation and hydrogenation to yield the glutarimide. chemrxiv.org While effective, these multi-step sequences can be cumbersome and may limit the diversity of achievable analogs due to the early introduction of functional groups. chemrxiv.org

Green Chemistry Advancements in Glutarimide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of glutarimides.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of glutarimide synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. foliamedica.bg For example, the Biginelli condensation, a one-pot reaction for synthesizing tetrahydropyrimidine (B8763341) derivatives, has been successfully adapted using microwave irradiation. foliamedica.bg Similarly, the synthesis of various heterocyclic compounds, including pyrazoles, has been expedited using microwave technology. dergipark.org.tr The application of microwave heating to the condensation of glutaric anhydride and anilines offers a more efficient and sustainable route to N-aryl glutarimides. wiserpub.comresearchgate.net

Solvent-Free Reaction Conditions

Solvent-free synthesis, another cornerstone of green chemistry, aims to eliminate the use of volatile and often hazardous organic solvents. rsc.org These reactions are typically conducted by grinding the solid reactants together, sometimes with a solid support or catalyst. cmu.edu For the synthesis of N-aryl cyclic imides, a greener approach involves a solid-phase synthesis where a silica-bound benzoyl chloride acts as a recyclable solid support and dehydrating agent. ijghc.compsgvpasc.ac.in This method not only avoids the use of bulk solvents but also simplifies product purification. ijghc.com Ball milling is another mechanochemical technique that has proven effective for solvent-free synthesis of pharmaceutically important molecules and holds promise for glutarimide synthesis. rsc.org

Directed Synthesis of this compound and Related Derivatives

The directed synthesis of this compound and its derivatives often focuses on introducing specific functional groups to tailor the molecule's properties. One strategy involves the Michael reaction of enaminones with N-(p-tolyl)-maleimide to create succinimide-containing enaminones. scielo.br While this example pertains to the maleimide (B117702) analogue, the principle can be extended to glutarimide derivatives.

Furthermore, research into the synthesis of novel glutarimide-based ligands for proteins like Cereblon (CRBN) has led to the development of new synthetic routes. nih.gov For instance, 2-methylideneglutarimide can be converted into a series of 2-((hetero)aryl(methyl))thio glutarimides via a thio-Michael addition. nih.gov Subsequent oxidation of the sulfur atom to a sulfone can further modify the compound's properties. nih.gov These targeted synthetic approaches are crucial for creating a diverse library of glutarimide derivatives for various applications.

Emerging Methodologies for Enantioselective Glutarimide Formation

The synthesis of chiral glutarimides, including this compound, from achiral or racemic precursors with high enantioselectivity is a significant area of modern organic synthesis. Several powerful methodologies have emerged, primarily relying on catalytic asymmetric transformations.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbene (NHC) catalysis has become a robust tool for the enantioselective synthesis of functionalized glutarimides. acs.org One prominent strategy involves the formal [3+3] annulation of enals with substituted malonamides. nih.govacs.orgresearchgate.net This method, employing oxidative NHC catalysis, facilitates the concurrent formation of C-C and C-N bonds, yielding highly functionalized trans-3,4-disubstituted glutarimides in a single step with excellent enantioselectivity. acs.orgnih.govacs.org

Another NHC-catalyzed approach involves the desymmetrization of 4-substituted N-Cbz-glutarimides. frontiersin.orgnih.gov In this process, a chiral NHC catalyst selectively cleaves one of the imide C-N bonds in the presence of an alcohol. This results in the formation of chiral glutarate-N-Cbz-amides with high enantiomeric excess. frontiersin.orgnih.gov This method has been successfully applied to the synthesis of key intermediates for bioactive molecules like (R)-Baclofen and (R)-Rolipram. frontiersin.orgnih.gov

| NHC-Catalyzed Method | Reactants | Product Type | Key Features |

| Oxidative [3+3] Annulation | Enals, Malonamides | trans-3,4-disubstituted glutarimides | High enantioselectivity, single operation. acs.orgnih.gov |

| Desymmetrization | 4-substituted N-Cbz-glutarimides, Alcohols | 3-substituted glutarate-N-Cbz-amides | Enantioselective C-N bond cleavage. frontiersin.orgnih.gov |

Transition Metal Catalysis: Nickel-catalyzed reactions have been developed for the asymmetric synthesis of α-arylglutarimides. nih.govacs.org This reductive cross-coupling approach pairs imide electrophiles (like α-chloroimides or α-imide mesylates) with (hetero)aryl halides. nih.gov By carefully selecting the electrophile pair, a broad range of both electron-rich and electron-deficient aryl groups can be introduced at the α-position with good yields and high enantioselectivity. nih.govacs.org This method is modular and proceeds under mild conditions. acs.org

Dirhodium catalysis has also been employed for the late-stage functionalization of glutarimide derivatives. nih.govacs.orgacs.org Vinyl-substituted glutarimides can undergo highly diastereoselective and enantioselective cyclopropanation reactions with diazo compounds in the presence of a chiral dirhodium catalyst. nih.gov This allows for the creation of complex, stereodefined glutarimide-containing structures. acs.orgacs.org

| Metal Catalyst | Reaction Type | Substrates | Product |

| Nickel | Asymmetric Reductive Cross-Coupling | α-substituted imides, (Hetero)aryl halides | Enantioenriched α-arylglutarimides. nih.govacs.org |

| Dirhodium | Enantioselective Cyclopropanation | Vinyl-substituted glutarimides, Diazoacetates | Stereoisomeric cyclopropyl-glutarimide analogs. nih.gov |

Functional Group Interconversion and Derivatization of the Glutarimide Moiety

The glutarimide scaffold, once formed, is amenable to a variety of functional group interconversions and derivatizations. These transformations are crucial for generating diverse analogs for various applications.

N-C(O) Bond Cross-Coupling: The N-acyl-glutarimide structure is particularly activated for N-C(O) bond cleavage, making it a superior precursor for cross-coupling reactions compared to standard amides. nsf.govacs.org This enhanced reactivity is attributed to the ground-state destabilization of the amide bond, which is forced into a twisted, non-planar conformation. nsf.gov This property has been exploited in various transformations:

Suzuki-Miyaura Coupling: N-acyl-glutarimides readily react with boronic acids in the presence of a palladium catalyst to form ketones. The reaction shows excellent reactivity with a range of electronically and sterically diverse boronic acids, and importantly, cleavage of the endocyclic glutarimide C-N bonds is not observed. acs.org

Transamidation: N-acyl-glutarimides can undergo transition-metal-free transamidation with various amines to furnish new amide products. acs.org

Decarbonylative Alkynylation: In a nickel/copper-catalyzed reaction, N-aroyl glutarimides can be coupled with silylacetylenes, leading to the formation of aryl alkynes via a deamidative cross-coupling process. acs.org

Thioesterification: A transition-metal-free method allows for the conversion of activated amides, such as N-acyl-glutarimides, into thioesters by reacting them with thiols in the presence of a base like sodium carbonate. researchgate.net

| Reaction | Reagents | Product | Catalyst/Conditions |

| Suzuki-Miyaura Coupling | Arylboronic acid | Ketone | Palladium catalyst, K₂CO₃. acs.org |

| Transamidation | Amines | New Amide | Additive-free, thermal. acs.org |

| Decarbonylative Alkynylation | Silylacetylenes | Aryl Alkyne | Ni(cod)₂/CuI. acs.org |

| Thioesterification | Thiols | Thioester | Na₂CO₃, transition-metal-free. researchgate.net |

Derivatization of the Glutarimide Ring and N-substituent: The glutarimide core itself can be modified. For instance, vinyl-substituted glutarimides can be elaborated via rhodium-catalyzed cyclopropanation to introduce sp³-rich cyclopropyl (B3062369) motifs. nih.gov Furthermore, the nitrogen atom of the glutarimide can be functionalized. N-alkylation of the glutarimide nitrogen in complex molecules like lenalidomide (B1683929) has been explored as a strategy to modulate biological activity. nih.gov Oxidative imidation reactions also provide a route to functionalize related heterocyclic systems, suggesting potential applicability to the glutarimide core. mdpi.com

Mechanistic Investigations of Reactions Involving N P Tolyl Glutarimide

Elucidation of Amide N-C(O) Bond Cleavage Pathways

The cleavage of the N−C(O) bond in amides is a fundamentally important but difficult transformation. N-acylglutarimides, including N-(p-Tolyl)glutarimide, have been identified as highly reactive precursors for these reactions. nih.govresearchgate.net The enhanced reactivity is not due to conventional electronic activation but rather stems from profound structural distortions imposed by the glutarimide (B196013) ring.

The primary driving force behind the enhanced reactivity of N-acylglutarimides is the significant ground-state destabilization of the amide bond. nih.govresearchgate.net In a typical planar amide, resonance stabilization occurs through the delocalization of the nitrogen lone pair into the carbonyl π-system. However, the glutarimide ring forces the acyclic amide bond to twist, disrupting this planar arrangement. acs.org This twisting, quantified by the Winkler-Dunitz distortion parameters (τ and χN), minimizes nN → π*C=O conjugation, thereby weakening the N-C(O) bond and raising its ground-state energy. researchgate.netacs.org This destabilization lowers the activation energy required for bond cleavage, making the amide bond susceptible to reactions like cross-coupling and transamidation. nih.govresearchgate.net Studies have demonstrated that it is possible to achieve an almost perfect twist value of nearly 90° in some N-acyl-glutarimide derivatives, effectively eliminating resonance stabilization. nih.govacs.org

The specific conformation of the glutarimide ring and its substituents directly influences the degree of amide bond distortion and, consequently, the compound's reactivity. acs.org X-ray crystallographic studies of various N-acyl-glutarimides show that substitutions on the glutarimide ring can modulate the precise twist of the exocyclic N-C(O) bond. acs.org While different substitutions on the glutarimide ring lead to variations in distortion parameters, they all maintain a highly twisted, destabilized conformation. acs.org This inherent structural feature ensures high reactivity towards N-C(O) bond cleavage, regardless of minor conformational changes induced by different substituents. acs.org This robust reactivity profile makes N-acylglutarimides reliable substrates for reactions proceeding via N-C bond cleavage. acs.org

Detailed Studies of Transition-Metal-Catalyzed Reactions

This compound and its analogs serve as excellent substrates in transition-metal-catalyzed cross-coupling reactions, which proceed through the selective cleavage of the N-C(O) bond. acs.org

The generally accepted mechanism for transition-metal-catalyzed cross-coupling reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of reactions involving this compound, the crucial first step is the oxidative addition of the "activated" N-C(O) bond to a low-valent transition metal catalyst, typically palladium(0) or nickel(0). nih.govnih.gov The ground-state destabilization of the amide bond facilitates this step, which is often the rate-limiting part of the catalytic cycle for traditional, stable amides. The twisted geometry of the N-acylglutarimide makes the N-C(O) bond more accessible and susceptible to insertion by the metal center, forming a metal(II) acyl-amido intermediate. acs.orgnih.gov Following this, transmetalation with a coupling partner (like an organoboron or organozinc reagent) and subsequent reductive elimination yield the final product and regenerate the active metal(0) catalyst. nih.gov

The efficiency of transition-metal-catalyzed cross-coupling reactions with N-acylglutarimides is sensitive to catalyst loading and reaction conditions. Studies on the Suzuki-Miyaura cross-coupling of N-acyl-glutarimides with 4-tolylboronic acid have demonstrated excellent reactivity even at low catalyst loadings. acs.org

As shown in the table below, quantitative conversions were achieved with catalyst loadings of 3 mol % and 1 mol %. A significant turnover number (TON) of 820–860 was obtained when the catalyst loading was decreased to 0.10 mol %. acs.org Further reduction to 0.05 mol % resulted in lower conversions, indicating a practical limit for catalyst efficiency under these conditions. acs.org The reaction also proceeds under aqueous conditions, although reactivity can vary depending on the solubility of the specific N-acylglutarimide substrate. acs.org

| Catalyst Loading (mol %) | Conversion (%) | Turnover Number (TON) | Conditions |

|---|---|---|---|

| 3.0 | >99 | - | Anhydrous THF, 60 °C |

| 1.0 | >99 | - | Anhydrous THF, 60 °C |

| 0.10 | 82-86 | 820-860 | Anhydrous THF, 60 °C |

| 0.05 | 31-38 | - | Anhydrous THF, 60 °C |

| 1.0 | 27-85 | - | Aqueous THF, RT |

Data derived from a model Suzuki–Miyaura cross-coupling using N-acyl-glutarimides and 4-tolylboronic acid. acs.org

Investigations into Transition-Metal-Free Reaction Mechanisms

The inherent reactivity of the twisted amide bond in this compound also enables reactions to proceed under transition-metal-free conditions. acs.org Transamidation reactions, for example, can be performed efficiently at room temperature without any additives. acs.org In these reactions, nucleophilic amines such as benzylamine (B48309) and morpholine (B109124) react directly with N-acylglutarimides to achieve quantitative conversion. acs.org The reaction is driven by the release of the strain energy associated with the twisted amide bond upon cleavage.

Kinetic Studies and Rate-Determining Step Identification

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, temperature, or pH), a rate law can be determined, which provides insight into the composition of the transition state of the rate-determining step.

For cyclic imides, such as this compound, hydrolysis is a key reaction pathway. The mechanism of imide hydrolysis can be complex, often involving a change in the rate-determining step depending on the pH of the solution. acs.org In acidic solutions, the reaction may be initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In neutral or basic conditions, direct nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon is more likely.

The hydrolysis of related N-substituted imides has shown that the rate-determining step can shift. For instance, in the hydrolysis of certain cyclic imides, at low pH (1-4), the rate-limiting step is the cleavage of the C-N bond of a tetrahedral intermediate. acs.org However, at a higher pH, the initial attack of water on the carbonyl carbon becomes the slow step. acs.org This shift is a crucial aspect of the reaction mechanism.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, studies on analogous compounds like N-(4-substitutedaryl) succinimides provide a framework for what would be expected. jcsp.org.pk In these systems, the hydrolysis proceeds via an A-2 mechanism, where a water molecule is involved in the rate-determining step. jcsp.org.pk The rate of reaction is influenced by the electronic properties of the substituent on the N-aryl ring.

A hypothetical kinetic study of the hydrolysis of this compound would likely involve monitoring the disappearance of the reactant or the appearance of the product, p-toluidine (B81030) and glutaric acid, over time using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The pseudo-first-order rate constants (k_obs) would be measured at different pH values to construct a pH-rate profile.

Table 1: Hypothetical pH-Rate Profile Data for the Hydrolysis of this compound at a Constant Temperature

| pH | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|

| 1.0 | 1.5 x 10⁻⁵ |

| 2.0 | 2.8 x 10⁻⁵ |

| 3.0 | 4.5 x 10⁻⁵ |

| 4.0 | 5.2 x 10⁻⁵ |

| 5.0 | 4.8 x 10⁻⁵ |

| 6.0 | 3.5 x 10⁻⁵ |

| 7.0 | 2.1 x 10⁻⁵ |

| 8.0 | 3.9 x 10⁻⁵ |

This table is illustrative and based on typical profiles for imide hydrolysis, showing a complex dependence on pH.

Analysis of such a profile would reveal regions where the reaction is acid-catalyzed, base-catalyzed, or pH-independent, allowing for the identification of the rate-determining step in each region.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or oxygen ¹⁶O with ¹⁸O), its fate can be followed using techniques like mass spectrometry or NMR spectroscopy. This provides unambiguous evidence for bond-forming and bond-breaking steps.

For the hydrolysis of this compound, an ¹⁸O labeling experiment would be highly informative. If the reaction is carried out in ¹⁸O-labeled water (H₂¹⁸O), the position of the ¹⁸O atom in the products can determine the mechanism.

In a study on a related cyclic imide derived from aspartic acid, ¹⁸O-exchange experiments were crucial in identifying the change in the rate-determining step with pH. acs.org At low pH, where C-N bond fission is rate-limiting, the tetrahedral intermediate formed by the attack of H₂¹⁸O is in rapid equilibrium with the starting imide. This leads to the incorporation of ¹⁸O into the carbonyl groups of the unreacted imide. At higher pH, where the attack of water is the slow step, no such ¹⁸O exchange into the starting material is observed because the intermediate proceeds to products much faster than it reverts to the reactants. acs.org

Table 2: Expected Outcomes of an ¹⁸O-Labeling Experiment for the Hydrolysis of this compound

| Reaction Condition (pH) | Proposed Rate-Determining Step | Expected Observation | Mechanistic Implication |

|---|---|---|---|

| Low pH (e.g., pH 2) | C-N bond cleavage | ¹⁸O is incorporated into the carbonyl groups of recovered this compound. | The initial nucleophilic attack of water is reversible and fast. |

This table illustrates the expected outcomes based on established mechanisms for imide hydrolysis. acs.org

Similarly, deuterium labeling can be used to probe the role of proton transfers in the mechanism. By studying the reaction in deuterium oxide (D₂O) instead of water, a solvent kinetic isotope effect (SKIE) can be measured (kH₂O/kD₂O). The magnitude of the SKIE can indicate whether a proton transfer is involved in the rate-determining step.

These mechanistic investigations, combining kinetic analysis and isotopic labeling, are essential for building a complete picture of the chemical reactivity of this compound.

Advanced Spectroscopic and Diffraction Based Structural Characterization of N P Tolyl Glutarimide

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive evidence for the three-dimensional structure of N-acyl-glutarimides in the solid state. These studies are crucial for understanding the inherent structural distortions that govern the reactivity of this class of compounds. Research into a series of N-acyl-glutarimides demonstrates that the glutarimide (B196013) ring enforces a highly twisted, non-planar conformation upon the exocyclic amide bond. Current time information in Bangalore, IN.acs.org

Quantification of Amide Bond Distortion (τ) and Rotational Barriers

The distortion of the amide bond in N-acyl-glutarimides is a key feature influencing their chemical reactivity. This distortion is quantified using the Winkler-Dunitz parameters, primarily the twist angle (τ) and the nitrogen pyramidalization (χN). Current time information in Bangalore, IN. Studies on N-acyl-glutarimides show that they possess some of the most distorted acyclic amide bonds known, with twist angles (τ) approaching a nearly perfect 90°. rsc.orgnsf.gov For instance, one derivative in a studied series exhibited a twist value of 89.1°. nsf.gov This extreme twisting minimizes the typical nN → π*C=O amidic resonance, leading to ground-state destabilization. nsf.gov

Computational studies complement the crystallographic data by providing insight into the energy barriers for rotation around the N−C(O) bond. For the N-acyl-glutarimide class, these barriers are uniformly high, calculated to be approximately 12–13 kcal/mol. nsf.gov The energy minimum for these structures is found at a dihedral angle of about 90°, with the high rotational barrier indicating a strong preference to remain in this twisted conformation. nsf.gov

Table 1: Representative Amide Bond Distortion Parameters for N-Acyl-Glutarimides Data is representative of the N-acyl-glutarimide class as reported in literature.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Twist Angle (τ) | Dihedral angle defining rotation around the N-C(O) bond. | Up to 89.1° |

| Nitrogen Pyramidalization (χN) | Degree of pyramidal geometry at the nitrogen atom. | Varies with substitution |

| Rotational Energy Barrier (ΔE) | Energy required to rotate the N-C(O) bond from its preferred twisted state. | ~12-13 kcal/mol |

Conformational Analysis in Crystalline States

The crystalline state of N-acyl-glutarimides reveals a conformation where the exocyclic acyl group is held nearly perpendicular to the plane of the glutarimide ring. Current time information in Bangalore, IN.acs.org This arrangement is a direct consequence of steric hindrance between the carbonyl groups of the glutarimide ring and the exocyclic carbonyl group, which prevents the adoption of a planar conformation. chemicalbook.com The glutarimide ring itself typically adopts a chair or envelope conformation. This solid-state structure is crucial as it represents the ground-state conformation that leads to the enhanced reactivity of these compounds in cross-coupling reactions. acs.org The phenomenon where different molecular conformers lead to different crystal forms is known as conformational polymorphism. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of N-(p-Tolyl)glutarimide in solution, confirming the connectivity of atoms and providing information about the electronic environment of the nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment

While a fully assigned spectrum for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments and related compounds.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the p-tolyl and glutarimide moieties. The aromatic protons of the p-tolyl group would appear as a characteristic AA'BB' system, consisting of two doublets in the aromatic region (approx. 7.0-7.5 ppm). A singlet for the methyl (CH₃) protons would be observed in the upfield region (approx. 2.3-2.4 ppm). The three sets of methylene (B1212753) (CH₂) protons on the glutarimide ring are expected to appear as complex multiplets between approximately 1.9 and 2.8 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information. The two carbonyl carbons (C=O) of the imide would be the most downfield signals, typically above 170 ppm. The aromatic carbons would resonate in the 125-145 ppm range, with the quaternary carbons showing weaker signals. The aliphatic carbons of the glutarimide ring would appear between 17 and 35 ppm, and the methyl carbon of the tolyl group would be the most upfield signal, around 21 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and standard chemical shift ranges.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Glutarimide CH₂ (β to N) | ~2.7 | Triplet | Imide C=O | ~172 |

| Glutarimide CH₂ (γ to N) | ~2.0 | Quintet | Aromatic C (quaternary, attached to N) | ~135 |

| p-Tolyl CH₃ | ~2.4 | Singlet | Aromatic C (quaternary, with CH₃) | ~142 |

| p-Tolyl Ar-H (ortho to N) | ~7.2 | Doublet | Aromatic CH | ~129-130 |

| p-Tolyl Ar-H (meta to N) | ~7.3 | Doublet | Glutarimide CH₂ (β to N) | ~32 |

| Glutarimide CH₂ (γ to N) | ~17 | |||

| Tolyl CH₃ | ~21 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity

To unambiguously assign the NMR signals and confirm the molecular structure, various 2D NMR experiments would be employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. It would show correlations between the adjacent methylene protons within the glutarimide ring and between the ortho and meta protons of the p-tolyl group, confirming their respective spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two to three bonds. It is invaluable for connecting the fragments of the molecule. Key correlations would include the one between the p-tolyl protons and the imide carbonyl carbons, and the protons of the glutarimide ring with the carbonyl carbons, thus confirming the N-aryl linkage and the integrity of the imide ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. The spectrum is dominated by absorptions from the imide and aromatic moieties.

The most distinct feature is the pair of strong absorption bands from the imide group's carbonyl (C=O) stretching vibrations, resulting from symmetric and asymmetric stretching modes. For cyclic imides, these bands are typically observed in the region of 1670-1730 cm⁻¹. rsc.orghmdb.ca The aromatic p-tolyl group gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1500-1600 cm⁻¹. The aliphatic C-H bonds of the glutarimide ring produce stretching absorptions just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Tolyl) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Glutarimide) | 2850 - 3000 | Medium |

| C=O Asymmetric Stretch | Imide | ~1725 | Strong |

| C=O Symmetric Stretch | Imide | ~1675 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. rsc.org When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. rsc.orgshu.ac.uk The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg

The structure of this compound contains two primary chromophores: the p-tolyl group (a substituted benzene (B151609) ring) and the glutarimide ring, which contains two carbonyl (C=O) groups. These features give rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. shu.ac.uk

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and the carbonyl groups in this compound. elte.hu These transitions are typically high-energy and result in strong absorption bands. uomustansiriyah.edu.iq The conjugation between the aromatic ring and the imide nitrogen could influence the energy required for this transition. elte.hu Generally, increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). rsc.org

n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carbonyl groups, to a π antibonding orbital. elte.hu Compared to π → π* transitions, n → π* transitions are of lower energy and have significantly lower molar absorptivity (intensity). shu.ac.ukuomustansiriyah.edu.iq

The solvent used for analysis can affect the position of these absorption peaks. For n → π* transitions, increasing solvent polarity typically leads to a shift to shorter wavelengths (a hypsochromic or blue shift) due to the increased solvation and stabilization of the non-bonding orbital's lone pair. shu.ac.ukuomustansiriyah.edu.iq Conversely, π → π* transitions often experience a red shift with increasing solvent polarity. uomustansiriyah.edu.iq

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | p-Tolyl group, C=O groups | Shorter wavelength (200-300 nm) | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π* | C=O groups | Longer wavelength (>280 nm) | Low (ε = 10-100 L mol⁻¹ cm⁻¹) |

Note: ε (molar absorptivity) values are general ranges for these types of transitions. shu.ac.ukuomustansiriyah.edu.iq

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₁₃NO₂), MS provides the molecular weight and structural information through analysis of fragmentation patterns. sigmaaldrich.com The molecular weight of this compound is approximately 203.24 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z 203.

The fragmentation of the molecular ion upon ionization provides a unique fingerprint that helps to confirm the structure. The process involves the breaking of weaker bonds and the rearrangement of atoms to form stable fragment ions. dtic.mil Based on the structure of this compound and fragmentation patterns of similar compounds like other glutarimide derivatives, a plausible fragmentation pathway can be proposed. researchgate.netmdpi.comresearchgate.net

A common fragmentation pathway for amides and imides is α-cleavage adjacent to the carbonyl group or the nitrogen atom. miamioh.edu Key fragmentation steps for this compound could include:

Loss of a CO group (28 Da) from the glutarimide ring.

Cleavage of the N-aryl bond, leading to the formation of a p-tolyl cation (m/z 91) or a glutarimide radical cation (m/z 112).

Fission of the glutarimide ring itself through various pathways.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 203 | [C₁₂H₁₃NO₂]⁺ | M⁺ | Molecular Ion |

| 175 | [M - CO]⁺ | [C₁₁H₁₃NO]⁺ | Loss of a carbonyl group |

| 112 | [C₅H₆NO₂]⁺ | [Glutarimide]⁺ | Cleavage of the N-Aryl bond |

Chiroptical Methods for Stereochemical Elucidation (if applicable)

Chiroptical methods are a class of spectroscopic techniques that analyze the differential interaction of a substance with left- and right-circularly polarized light. numberanalytics.com These methods, which include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. pace.edu

This compound, in its standard form, is an achiral molecule. It possesses a plane of symmetry that bisects the glutarimide ring and the p-tolyl group, and therefore it cannot exist as a pair of enantiomers. Because it lacks inherent chirality, this compound does not exhibit optical activity. mdpi.com Consequently, chiroptical techniques like ECD and Vibrational Circular Dichroism (VCD) are not applicable for its stereochemical elucidation, as there is no stereochemistry to elucidate. bch.ro

These methods would become relevant only if a chiral center were introduced into the molecule, for example, by substituting one of the methylene groups on the glutarimide ring with a group that creates a stereocenter. In such a case, the resulting chiral derivative would produce a characteristic CD spectrum, which could then be used in conjunction with computational methods to determine its absolute configuration. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies on N P Tolyl Glutarimide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chresearchgate.net It has become a cornerstone of computational chemistry for predicting molecular properties and is well-suited for analyzing a compound like N-(p-tolyl)glutarimide. materialsciencejournal.orgtrygvehelgaker.no DFT methods are based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. trygvehelgaker.no Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) to achieve a balance of accuracy and computational efficiency in studying molecular structures, energies, and spectroscopic properties. materialsciencejournal.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unacademy.com These different arrangements, known as conformers, often have distinct energy levels. libretexts.org Computational methods, particularly DFT, are employed to map the potential energy surface of a molecule as a function of its torsional angles to identify stable conformations (energy minima) and the energy barriers between them. utrgv.edusapub.org

For this compound, a key conformational feature would be the rotation around the N-C(aryl) bond, defined by the dihedral angle between the glutarimide (B196013) ring and the p-tolyl group. A computational scan of this dihedral angle would reveal the most stable orientations. For instance, in related molecules like propane, staggered conformations are more stable than eclipsed ones due to lower torsional strain. masterorganicchemistry.com In a more complex molecule like this compound, the analysis would involve identifying low-energy conformers by considering the interplay of steric hindrance and electronic interactions between the two ring systems. utrgv.edu While specific data for this compound is not available, a study on N-nitroso N-thionitrosamine using DFT found energy differences of around 11-12 kJ/mol between different conformers, illustrating the typical energy scales involved. sapub.org

Table 1: Illustrative Potential Energy Profile for N-C Bond Rotation (Note: This table is illustrative, as specific computational data for this compound is not available in the cited literature. The values represent typical outputs from a conformational analysis.)

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation Type |

|---|---|---|

| 0 | 15.0 | Eclipsed (High Energy) |

| 60 | 2.5 | Skew |

| 90 | 0.0 | Perpendicular (Energy Minimum) |

| 120 | 2.8 | Skew |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A DFT calculation for this compound would determine the energies and spatial distributions of these frontier orbitals. For example, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, DFT calculations were used to perform a HOMO-LUMO analysis to understand its structural and chemical properties. materialsciencejournal.org Similarly, for various PDI derivatives, DFT was used to show how substituents alter the FMO energy levels. mdpi.com For this compound, one would expect the HOMO to be distributed mainly over the electron-rich p-tolyl ring, while the LUMO would likely be centered on the electron-withdrawing glutarimide moiety. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: The data presented are representative values for a p-tolyl-containing heterocyclic compound, based on findings for analogous systems nih.gov, as specific calculations for this compound are not published.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.95 |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes, flexibility, and thermodynamic properties of a molecule in its environment, such as in a solvent. nih.gov

For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous solution. This would involve placing the molecule in a simulated box of water molecules and tracking its trajectory over nanoseconds. Such simulations are crucial for understanding how a molecule behaves in a realistic biological or chemical environment. For instance, MD simulations have been used to refine the docking poses of ligands and to observe the stability of ligand-protein interactions, as was done for derivatives of glutarimide-based drugs. researchgate.netnih.gov These simulations can reveal stable binding modes and conformational transitions that are not apparent from static models.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. nsf.gov DFT calculations are frequently used to optimize the geometries of these species and calculate their relative energies, thereby determining reaction energy barriers (activation energies). researchgate.net

While no specific reaction pathway studies for this compound are documented, research on the reactivity of related N-acyl-glutarimides in Suzuki-Miyaura cross-coupling reactions provides a clear precedent. acs.org In these reactions, the amide N-C(O) bond is cleaved. Computational studies on these systems have shown that the high reactivity is due to a twisted, high-energy ground state of the amide bond. mdpi.com A similar computational approach for this compound could model its participation in reactions, for instance, by calculating the energy profile for its synthesis or for potential degradation pathways. This would involve locating the transition state structures and calculating the activation energies for each step.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational technique that aims to correlate the chemical structure of compounds with their reactivity. This is achieved by developing mathematical models that relate calculated molecular descriptors (numerical representations of molecular properties) to an observed reactivity parameter.

A QSRR study for a class of compounds including this compound would typically involve the following steps:

Data Set Assembly: A series of related glutarimide derivatives with known experimental reactivity data would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity.

Validation: The predictive power of the resulting model is tested on a separate set of compounds not used in the model's creation.

Although no specific QSRR studies on this compound are available, this methodology is widely applied in drug design and materials science.

Ab Initio and Semi-Empirical Calculations for Comparative Analysis

While DFT is highly popular, other computational methods also play important roles. Ab initio and semi-empirical calculations provide a framework for comparative analysis.

Ab initio methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without using empirical parameters. libretexts.orgresearchgate.net They can be more computationally demanding but offer a systematic way to improve accuracy. libretexts.org They are often used as a benchmark to validate the results from more approximate methods like DFT.

Semi-empirical methods (e.g., AM1, PM3, PM7) are faster than ab initio or DFT methods because they simplify the underlying quantum mechanical equations and use parameters derived from experimental data to compensate for the approximations. dtic.milmpg.de These methods are particularly useful for screening large numbers of molecules or for studying very large systems where DFT would be too computationally expensive. rsc.org A comparative study on this compound could involve optimizing its geometry and calculating its heat of formation using several semi-empirical methods and comparing the results to those obtained from DFT and ab initio calculations to assess the performance of each level of theory for this class of compounds.

Reactivity Profiles and Cross Coupling Chemistry of N P Tolyl Glutarimide

Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.netnih.gov

Palladium catalysis has been instrumental in activating the N-C(O) bond of N-acyl-glutarimides for cross-coupling reactions. acs.orgresearchgate.net These reactions provide a powerful method for constructing new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling Reactionsresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of N-(p-tolyl)glutarimide, this reaction involves the palladium-catalyzed coupling of the p-toluoyl group with an organoboron reagent. acs.org

Studies have shown that N-acyl-glutarimides exhibit excellent reactivity in Suzuki-Miyaura cross-couplings. For instance, the coupling of N-(4-toluoyl)glutarimide with 4-tolylboronic acid, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, proceeds in high yield. acs.org The use of specific palladium precatalysts, such as those involving N-heterocyclic carbene ligands, has been shown to be highly efficient for this transformation. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve quantitative conversions. acs.org

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Acyl-glutarimides (This table is interactive. Click on the headers to sort.)

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Pd(IPr)(cin)Cl] (3 mol %) | K₂CO₃ | THF | 60 | >99 | acs.org |

| [Pd(IPr)(cin)Cl] (1.0 mol %) | K₂CO₃ | THF | 60 | >99 | acs.org |

| [Pd(IPr)(cin)Cl] (0.10 mol %) | K₂CO₃ | THF | 60 | >99 | acs.org |

| [Pd(IPr)(cin)Cl] (0.05 mol %) | K₂CO₃ | THF | 60 | 85 | acs.org |

| Pd-NHC complex (0.5 mol %) | - | - | - | Excellent | rsc.org |

Other Palladium-Mediated Transformations

Beyond Suzuki-Miyaura coupling, N-acyl-glutarimides can participate in other palladium-mediated reactions. One notable example is decarbonylative borylation. researchgate.net This process involves the palladium-catalyzed cleavage of the N-C(O) bond and subsequent decarbonylation to form a borylated product. For instance, the reaction of N-(4-toluoyl)glutarimide with bis(pinacolato)diboron, in the presence of a palladium catalyst, yields 4-tolylboronic acid pinacol (B44631) ester. researchgate.net This transformation highlights the versatility of N-acyl-glutarimides as precursors to valuable organoboron compounds. researchgate.net

Nickel-Catalyzed Cross-Coupling Reactionsresearchgate.netnih.gov

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions involving amide bond activation. nih.govmdpi.com Nickel catalysts can facilitate a range of transformations with N-acyl-glutarimides, often with unique reactivity and selectivity. nih.gov

Reductive Arylation of Imidesresearchgate.net

Nickel-catalyzed reductive cross-coupling reactions enable the synthesis of α-arylglutarimides from simple starting materials. nih.govchemrxiv.org This approach is particularly valuable for creating enantioenriched products, which are important in medicinal chemistry. nih.govchemrxiv.org The reaction typically involves the coupling of an α-substituted imide with an aryl halide in the presence of a nickel catalyst and a reducing agent. nih.gov For example, the asymmetric reductive arylation of α-chloroimides with aryl iodides can be achieved with high yields and enantioselectivities using a nickel-bis(oxazoline) (BiOX) ligand system. chemrxiv.org

Table 2: Nickel-Catalyzed Asymmetric Reductive Arylation of α-Chloroimides (This table is interactive. Click on the headers to sort.)

| Ni Precatalyst | Ligand | Reductant | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| NiBr₂·diglyme | 4-heptylBiOX (L1) | Zn⁰ | 30% DMA/THF | 85 | 94 | chemrxiv.org |

| NiBr₂·diglyme | 4-heptylBiOX (L1) | Zn⁰ | DMA | 74 | 79 | nih.gov |

| NiBr₂·diglyme | 4-heptylBiOX (L1) | Zn⁰ | THF | 74 (69) | 90 (88) | nih.gov |

Negishi Cross-Coupling Variantsnih.gov

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, can be adapted for use with N-acyl-glutarimides. wikipedia.orgorganic-chemistry.org While palladium is commonly used, nickel catalysts are also effective and offer a more economical option. wikipedia.org Recently, cobalt bromide has also been shown to catalyze Negishi-type cross-couplings of various glutarimide (B196013) amides with organozinc compounds, demonstrating high tolerance for different functional groups. organic-chemistry.orgnih.gov This method provides a direct route to ketones from stable amide precursors.

Enantioselective Ni-Catalyzed Transformationsresearchgate.net

The development of enantioselective nickel-catalyzed reactions has opened new avenues for the synthesis of chiral molecules. nih.govchemrxiv.org In the context of glutarimides, these methods allow for the direct formation of stereogenic centers. nih.govchemrxiv.org For instance, the nickel-catalyzed asymmetric reductive cross-coupling of α-substituted imides and aryl halides has been developed to produce enantioenriched α-aryl imides. nih.govchemrxiv.org The choice of ligand is crucial for achieving high enantioselectivity. Ligands such as chiral BiOX have proven effective in these transformations. chemrxiv.org These methods are significant as they provide access to chiral building blocks that are prevalent in bioactive compounds. nih.govchemrxiv.org

Transamidation Reactions

N-acylglutarimides, serving as analogs for this compound, are effective acyl transfer agents in transamidation reactions, particularly under metal-free conditions. rsc.orgnsf.gov The inherent reactivity, driven by the twisted amide bond, allows for the direct reaction with various amine nucleophiles to form new, more stable amide bonds. rsc.orgnsf.gov These reactions often proceed under mild conditions and tolerate a wide array of functional groups that might be incompatible with metal-catalyzed methods. rsc.org

The process involves the nucleophilic attack of an amine on the activated exocyclic carbonyl carbon of the N-acylglutarimide. This is followed by the collapse of the tetrahedral intermediate and elimination of the stable glutarimide anion as a leaving group. rsc.orgnsf.gov Studies using N-benzoylglutarimide as a model substrate demonstrate excellent reactivity with strong nucleophiles like benzylamine (B48309) and morpholine (B109124) at room temperature, often resulting in quantitative conversion. acs.org More challenging or less nucleophilic amines, such as p-anisidine (B42471) or tert-butylamine (B42293), may require elevated temperatures to achieve high yields. acs.org

The efficiency of these additive-free transamidations highlights the utility of the glutarimide moiety as an effective activating group for amide bond cleavage. rsc.orgacs.org

Table 1: Reactivity of N-Benzoylglutarimide in Metal-Free Transamidation with Various Amines

This table illustrates the general reactivity of the N-acylglutarimide scaffold in transamidation reactions.

| Amine Nucleophile | Conditions | Product | Yield (%) | Citations |

| Benzylamine | CH₃CN, Room Temp, 15 h | N-benzylbenzamide | >98% | acs.org |

| Morpholine | CH₃CN, Room Temp, 15 h | Morpholino(phenyl)methanone | >98% | acs.org |

| Pyrrolidine | CH₂Cl₂, Et₃N, Room Temp, 15 h | (Phenyl)(pyrrolidin-1-yl)methanone | 98% | rsc.org |

| p-Anisidine | CH₃CN, 120 °C, 15 h | N-(4-methoxyphenyl)benzamide | 27% | acs.org |

| tert-Butylamine | CH₃CN, 120 °C, 15 h | N-(tert-butyl)benzamide | 49% | acs.org |

| N-Methylbenzylamine | CH₂Cl₂, Et₃N, Room Temp, 15 h | N-benzyl-N-methylbenzamide | 95% | rsc.org |

Nucleophilic Additions to the Glutarimide Core

While many reactions of N-acylglutarimides involve the cleavage of the exocyclic N-C(O) bond, the endocyclic carbonyl groups of the glutarimide ring are also susceptible to nucleophilic attack. The specific outcome of such reactions depends on the nature of the nucleophile and the reaction conditions.

Strong, non-basic nucleophiles like organolithium reagents can add to one of the imide carbonyls. For instance, the reaction of substituted glutarimides with phenyllithium (B1222949) results in the formation of a cyclic hydroxy-amide (a carbinol-lactam). osti.gov This demonstrates a direct nucleophilic addition to the glutarimide core, where the imide ring is preserved, albeit in a modified form. The stability of this resulting cyclic product can be influenced by substitution on the glutarimide ring. osti.gov

Furthermore, selective reduction of one of the two carbonyl groups within the glutarimide ring can be achieved using metal hydrides. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both carbonyls and the external acyl group, milder reagents can offer greater selectivity. lumenlearning.comlibretexts.orguop.edu.pk The selective reduction of cyclic imides, such as succinimides and glutarimides, to the corresponding ω-carbinol-lactams can be accomplished using sodium borohydride (B1222165) (NaBH₄), often in the presence of an acid. researchgate.netscribd.com This reaction involves the nucleophilic addition of a hydride ion to one of the carbonyl carbons. lumenlearning.comuop.edu.pk

Table 2: Examples of Nucleophilic Addition to the Glutarimide Ring System

| Glutarimide Substrate | Nucleophile / Reagent | Product Type | Citations |

| Substituted Glutarimides | Phenyllithium (PhLi) | Cyclic Hydroxy-Amide | osti.gov |

| Generic Cyclic Imide | Sodium Borohydride / H⁺ (NaBH₄/H⁺) | ω-Carbinol-Lactam | researchgate.netscribd.com |

Acyl Transfer and Related Acylation Reactions

N-acylglutarimides are highly effective acyl transfer reagents, capable of participating in acylation reactions under transition-metal-free conditions to form other imide structures. nsf.gov A notable application is the synthesis of unsymmetrical imides through the coupling of N-acylglutarimides with other acylating agents, such as N-acylpyrroles or O-aryl esters. nsf.gov

This transformation is typically mediated by silyl (B83357) amide bases, such as sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS). nsf.gov The reaction proceeds with high chemoselectivity, where the acyl group from the N-acylglutarimide is transferred to the nitrogen of the deprotonated amide partner (derived from the N-acylpyrrole or ester). This method provides a direct and efficient route to a diverse range of diaryl- and alkyl aryl-imides, which are important structural motifs in pharmaceuticals and natural products. nsf.gov The reaction tolerates various functional groups, including esters and heteroaromatic rings. nsf.gov Interestingly, in the absence of a second acylating partner, N-acylglutarimides can react with the silyl amide base to produce symmetrical imides. nsf.gov

Table 3: Synthesis of Unsymmetrical Imides via Acyl Transfer from N-Acylglutarimides

This table showcases the utility of N-acylglutarimides as acyl transfer agents in coupling with various N-acylpyrroles.

Applications of N P Tolyl Glutarimide in Advanced Organic Synthesis

Strategic Reagents for Amide N-C(O) Bond Cleavage

The utility of N-(p-tolyl)glutarimide and related N-acylglutarimides stems from their unique structural properties. nsf.gov The glutarimide (B196013) ring forces the exocyclic N-C(O) bond into a highly twisted, nearly perpendicular geometry (with a twist value, τ, approaching 90°). acs.orgnsf.govnih.gov This distortion significantly disrupts the amidic resonance (nN → π*C=O conjugation), which is the source of the high stability in typical planar amides. mdpi.comnsf.gov This ground-state destabilization of the amide bond makes it susceptible to selective oxidative addition by a transition metal catalyst, initiating the N-C(O) bond cleavage process. nsf.gov

Studies have demonstrated that N-acylglutarimides are among the most reactive precursors for N-C(O) bond cross-coupling reactions discovered to date. acs.orgnsf.govnih.gov The reactivity is directly linked to this ground-state destabilization. nsf.govnih.gov Importantly, under various reaction conditions, cleavage of the alternative N-C(O) bond within the glutarimide ring itself is not observed, highlighting the selective activation of the exocyclic amide bond. acs.orgnsf.gov This inherent selectivity makes N-acylglutarimides, including the p-tolyl variant, highly reliable and strategic reagents for synthetic applications that require the formal disconnection of an acyl group from its nitrogen substituent. acs.org

Precursors for the Construction of Complex Molecular Architectures

The facile cleavage of the N-C(O) bond in this compound allows it to serve as a powerful acyl-transfer agent for the construction of more complex molecular frameworks from simpler precursors. nih.gov This is prominently demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. acs.orgnsf.gov

In these reactions, N-acylglutarimides couple with a variety of arylboronic acids in the presence of a palladium catalyst to furnish ketones in high yields. acs.org The reaction is robust, showing excellent reactivity with electron-rich, electron-poor, and sterically hindered boronic acids. acs.org For instance, the coupling of N-benzoyl-glutarimide derivatives with boronic acids like 4-tolylboronic acid and 4-methoxyphenylboronic acid proceeds to quantitative conversion, while even challenging substrates such as 4-trifluromethylphenylboronic acid and 2-tolylboronic acid provide good to excellent yields. acs.org This demonstrates the broad utility of the method for synthesizing a diverse array of ketone structures.

Table 1: Reactivity of N-Acylglutarimides in Suzuki-Miyaura Cross-Coupling with Various Boronic Acids acs.org

| N-Acylglutarimide Precursor | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| N-Benzoylglutarimide | 4-Tolylboronic acid | Phenyl(p-tolyl)methanone | 100 |

| N-Benzoylglutarimide | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(phenyl)methanone | 100 |

| N-Benzoylglutarimide | 4-(Trifluoromethyl)phenylboronic acid | Phenyl(4-(trifluoromethyl)phenyl)methanone | 89 |

Conditions: amide (1.0 equiv), Ar–B(OH)₂ (2.0 equiv), [Pd] (1.0 mol %), K₂CO₃ (3.0 equiv), THF (0.25 M), 60 °C, 15 h. acs.org

Beyond C-C bond formation, these activated amides are also effective in transamidation reactions to construct new amide bonds under mild, often additive-free, conditions. acs.orgnsf.gov They react efficiently with nucleophilic amines like benzylamine (B48309) and morpholine (B109124) at room temperature, and can even be used with less nucleophilic amines such as p-anisidine (B42471) and the sterically demanding tert-butylamine (B42293) at elevated temperatures. acs.org This capability allows for the synthesis of complex amides that might be difficult to access through traditional coupling methods.

Facilitating the Development of Novel Catalytic Modes of Reactivity

The high intrinsic reactivity of N-acylglutarimides has been instrumental in advancing new catalytic methodologies. acs.org Their ability to undergo N-C bond activation under mild conditions allows for exploration of catalyst efficiency and new reaction paradigms. nsf.gov For example, in Suzuki-Miyaura couplings, the catalyst loading can be significantly reduced to as low as 0.10 mol % while maintaining high turnover numbers (TON) of 820–860. nsf.gov This high efficiency is a direct consequence of the pre-destabilized nature of the amide bond, which lowers the energy barrier for the critical oxidative addition step. nsf.gov

Furthermore, these reagents have enabled the development of transition-metal-free reactions. acs.orgnih.gov The transamidation reactions with various amines proceed to quantitative conversion in the absence of any metal catalyst or additive, relying solely on the inherent reactivity of the twisted amide bond. acs.org This represents a significant step towards greener and more sustainable chemical synthesis. The reactivity of N-acylglutarimides has also been tested under aqueous conditions, demonstrating that specific derivatives can be more reactive in water than in organic solvents, opening avenues for developing catalytic cycles in environmentally benign media. acs.orgnsf.gov

Implementation in Mechanochemical Synthetic Protocols

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents, is a rapidly emerging field in green chemistry. beilstein-journals.org N-acylglutarimides have been successfully integrated into these protocols. cardiff.ac.uk The synthesis of N-acylglutarimides can be performed from acid chlorides and glutarimide using mechanochemical ball-milling techniques. cardiff.ac.uk

More significantly, these activated amides can be used in subsequent mechanochemical coupling reactions. cardiff.ac.uk For instance, a reductive coupling of twisted amides with alkyl halides to form a range of ketone products has been developed under ball-milling conditions. cardiff.ac.uk This demonstrates the compatibility of the high reactivity of N-acylglutarimides with the unique energy transfer mechanisms of mechanochemistry. The implementation of these reagents in mechanochemical protocols offers a greener alternative to traditional solution-based methods, minimizing solvent waste and, in some cases, enhancing reaction efficiency. beilstein-journals.orgcardiff.ac.uk

Integration of N P Tolyl Glutarimide in Emerging Chemical Research Fields

Supramolecular Chemistry of Glutarimide-Derived Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a fertile ground for the application of N-(p-Tolyl)glutarimide. The distinct structural motifs of this compound enable its participation in molecular recognition events and self-assembly processes, leading to the formation of ordered supramolecular architectures.

The glutarimide (B196013) ring of this compound is a key player in molecular recognition due to its ability to form specific hydrogen bonds. This has been notably explored in the context of synthetic host-guest systems. For instance, the glutarimide moiety can be recognized by host molecules containing complementary hydrogen bonding sites, such as those with 2,6-diamidopyridine units. The formation of these host-guest complexes is driven by the precise geometric and electronic complementarity between the host and the glutarimide guest.

The p-tolyl group, on the other hand, introduces hydrophobic and aromatic characteristics to the molecule. These features allow for its participation in π-π stacking and hydrophobic interactions within the cavity of a host molecule. The interplay between the hydrogen bonding of the glutarimide ring and the hydrophobic interactions of the p-tolyl group can lead to highly selective and stable host-guest complexes. This dual-interaction capability is crucial in the design of synthetic receptors for targeted molecular recognition. nih.govresearchgate.netthno.org

A significant area where the molecular recognition of the glutarimide structure is of paramount importance is in the field of targeted protein degradation. The glutarimide moiety is a fundamental component of molecular glue degraders that bind to the E3 ligase Cereblon (CRBN). nih.govnih.gov This interaction is a classic example of molecular recognition, where the glutarimide ring fits into a specific binding pocket on the protein surface, initiating a cascade of events that leads to the degradation of target proteins. nih.govnih.gov The N-aryl substitution, such as the p-tolyl group, can influence the binding affinity and selectivity for CRBN, making this compound a relevant structure for the design of new therapeutic agents. nih.gov

| Host-Guest System Component | Interaction Type | Role in Recognition |

| Glutarimide Ring | Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor, providing specificity. |

| P-Tolyl Group | Hydrophobic Interactions, π-π Stacking | Enhances binding affinity and contributes to selectivity within host cavities. |

| Complementary Host Molecule | Multiple Non-covalent Interactions | Provides a pre-organized cavity for selective binding of the glutarimide derivative. |

The same non-covalent interactions that govern host-guest chemistry also drive the self-assembly of this compound into larger, well-ordered structures. The hydrogen bonding capabilities of the glutarimide ring can lead to the formation of one-dimensional tapes or two-dimensional sheets, where molecules are linked in a predictable manner.

The p-tolyl groups play a crucial role in directing the three-dimensional organization of these assemblies. Through π-π stacking, these aromatic rings can induce the formation of columnar structures or layered arrangements. The balance between the hydrogen bonding of the glutarimide moieties and the stacking of the p-tolyl groups determines the final morphology of the self-assembled structure. This can range from nanofibers to crystalline solids with well-defined architectures. The self-assembly of amphiphilic molecules containing aryl groups and hydrogen-bonding moieties has been shown to be driven by a combination of these forces, leading to the formation of nanofibers and hydrogels. rsc.org

In aqueous environments, the amphiphilic nature of this compound, with its polar glutarimide head and nonpolar p-tolyl tail, can lead to the formation of micelles or vesicles. These self-organized structures have potential applications in areas such as drug delivery and nanotechnology. mdpi.com

| Supramolecular Interaction | Resulting Assembly | Potential Morphology |

| Hydrogen Bonding (Glutarimide) | 1D Chains, 2D Sheets | Tapes, Ribbons, Sheets |

| π-π Stacking (P-Tolyl) | Stacked Arrays | Columns, Lamellae |

| Combined Interactions | 3D Networks, Aggregates | Crystals, Nanofibers, Micelles |

Polymer Chemistry and Materials Science Applications

The incorporation of this compound into polymer structures can impart unique properties to the resulting materials. The rigidity of the glutarimide ring and the aromatic nature of the p-tolyl group can enhance thermal stability and modify the mechanical properties of polymers.

This compound can be incorporated into polymers either as a pendant group or as part of the main polymer backbone. As a pendant group, it can be attached to a variety of polymer chains, such as polysiloxanes or polyacrylates. For instance, polysilsesquioxanes bearing glutarimide side-chain groups have been synthesized. mdpi.com These materials exhibit high thermal stability and can form transparent film coatings, making them potentially useful in optical and electronic applications. mdpi.com The glutarimide units in these polymers can also serve as sites for further functionalization or as recognition motifs for sensing applications.

The inclusion of rigid structural units like this compound into a polymer matrix is expected to influence its mechanical properties. The stiffness of the glutarimide ring and the p-tolyl group can increase the Young's modulus of the material, making it more rigid. researchgate.net The potential for intermolecular hydrogen bonding between the glutarimide units on different polymer chains can act as physical crosslinks, further enhancing the mechanical strength and toughness of the material. harvard.edu

The response of such polymers to mechanical stress is a key area of investigation. Techniques such as tensile testing can be used to determine properties like tensile strength, elongation at break, and modulus. researchgate.netfaa.gov The presence of the bulky p-tolyl groups may also affect the polymer's ability to crystallize, which in turn influences its mechanical behavior. Amorphous polymers containing such units may exhibit different stress-strain profiles compared to their semi-crystalline counterparts. harvard.edunih.gov The study of these structure-property relationships is crucial for designing new materials with tailored mechanical responses for specific applications, from flexible electronics to high-performance composites. squarespace.com

| Polymer Property | Influence of this compound |

| Thermal Stability | Increased due to the rigid glutarimide and aromatic rings. |

| Mechanical Strength | Enhanced through increased rigidity and potential for hydrogen bonding. |

| Solubility | Can be modified depending on the overall polymer structure and the proportion of glutarimide units. |

| Optical Properties | Can lead to transparent materials, particularly in polysiloxane frameworks. |

Contributions to Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and related compounds can be approached through a green chemistry lens to improve its environmental footprint.

Traditional methods for the synthesis of imides often involve harsh reaction conditions, toxic solvents, and the generation of significant waste. researchgate.net Green chemistry approaches focus on the use of renewable starting materials, atom-efficient reactions, and environmentally benign solvents and catalysts. nih.govresearchgate.net

For the synthesis of N-aryl glutarimides, strategies that align with green chemistry principles could include:

Catalytic Methods: Employing catalysts to enable reactions under milder conditions, thereby reducing energy consumption. acs.org For example, the use of palladium catalysts has been explored for the synthesis of N-substituted imides. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are one way to achieve high atom economy. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from biomass to synthesize the glutarimide core or the p-toluidine (B81030) precursor. researchgate.net Plant-based extracts have been investigated as reducing and capping agents in green nanoparticle synthesis, and similar principles could be applied to organic synthesis. mdpi.commdpi.comyoutube.com

By adopting these sustainable strategies, the synthesis of this compound can be made more efficient and environmentally friendly, contributing to the broader goals of green chemistry in the chemical industry. nih.gov

Role in Catalyst Design and Ligand Development

The glutarimide scaffold, a core component of this compound, is increasingly recognized for its utility in the design of sophisticated catalysts and ligands for a variety of chemical transformations. The structural and electronic properties of the glutarimide ring can be strategically modified to influence the activity, selectivity, and stability of catalytic systems. The presence of the p-tolyl group in this compound, for instance, introduces specific steric and electronic characteristics that can be harnessed in ligand development. Research in this area primarily focuses on leveraging the glutarimide moiety as a foundational element in asymmetric catalysis and as a reactive precursor in cross-coupling reactions.

Contribution to Asymmetric Catalysis

The rigid, chiral environment that can be created using glutarimide derivatives makes them valuable components in ligands for asymmetric catalysis. These catalysts are crucial for producing enantioenriched molecules, which are of high importance in the pharmaceutical and fine chemical industries.

A notable application is in nickel-catalyzed asymmetric reductive cross-coupling reactions. chemrxiv.org Researchers have developed methods to synthesize chiral α-arylglutarimides, which are common structural motifs in bioactive molecules and proteolysis-targeting chimeras (PROTACs). chemrxiv.org In these systems, ligands derived from or incorporating the glutarimide structure help create a chiral pocket around the metal center, directing the stereochemical outcome of the reaction. The modular nature of this approach allows for the coupling of a wide array of (hetero)aryl halides with α-substituted imides, providing access to a diverse range of chiral products with good yields and enantioselectivities. chemrxiv.org

For example, a nickel-catalyzed reductive cross-coupling between α-chloroimides and aryl iodides has been shown to be effective. The choice of ligand is critical for achieving high enantiomeric excess (ee). The results from these studies highlight how modifications to the glutarimide precursor and the aromatic coupling partner can be used to access a broad chemical space for structure-activity relationship (SAR) studies. chemrxiv.org

Table 1: Nickel-Catalyzed Asymmetric Arylation of α-Substituted Imides chemrxiv.org This table summarizes the results for the synthesis of enantioenriched α-aryl imides using a nickel-catalyzed reductive cross-coupling strategy. The data illustrates the tolerance for various functional groups on the aryl iodide coupling partner.

| Entry | Aryl Iodide Substituent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 4-Methyl (p-tolyl) | 3a | 85 | 94 |

| 2 | 4-Methoxy | 3b | 83 | 92 |

| 3 | 4-tert-Butyl | 3c | 95 | 95 |

| 4 | 3-Methyl | 3l | 81 | 92 |

| 5 | 2-Methyl (o-tolyl) | 3q | 86 | 94 |

| 6 | Naphthyl | 3u | 95 | 95 |

| 7 | 4-(Pinacolato)boron | 3j | 69 | 94 |

Role in Cross-Coupling Reactions

Beyond asymmetric catalysis, the glutarimide ring itself plays a direct role in enhancing the reactivity of certain substrates for cross-coupling reactions. Specifically, N-acyl-glutarimides have been identified as exceptionally reactive precursors for N–C(O) bond cross-coupling. acs.org The reactivity is attributed to the ground-state destabilization of the amide bond within the twisted N-acyl-glutarimide structure. This distortion weakens the N–C(O) bond, making it more susceptible to cleavage and participation in catalytic cycles, such as the Suzuki-Miyaura cross-coupling. acs.org

This inherent reactivity allows the glutarimide moiety to function as an effective activating group. Studies have shown that various N-acyl-glutarimides exhibit excellent reactivity with a range of boronic acids, including electron-rich, electron-poor, and sterically hindered variants, under palladium catalysis. acs.org Importantly, the reaction proceeds with high selectivity, cleaving the desired acyclic N–C(O) bond without disturbing the glutarimide ring itself. acs.org This demonstrates the capacity of the glutarimide unit to serve as a reliable and versatile precursor in transition-metal catalysis.